

Application Notes: Cell-Based Assays for (R)-CR8 Trihydrochloride Activity

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Compound of Interest

Compound Name: (R)-CR8 trihydrochloride

Cat. No.: B15543694

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(R)-CR8 trihydrochloride is a potent, second-generation analog of Roscovitine, demonstrating significant activity as both a cyclin-dependent kinase (CDK) inhibitor and a molecular glue degrader.[1][2] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cellular activity of (R)-CR8. The compound is a potent inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9, and also inhibits Casein Kinase 1 (CK1).[1][3]

A unique mechanism of (R)-CR8 is its function as a "molecular glue." [4] It induces the formation of a ternary complex between CDK12-cyclin K and the CUL4-DDB1 E3 ubiquitin ligase complex.[5][6] This action, which bypasses the need for a conventional substrate receptor, leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[5] This dual mechanism of action—kinase inhibition and targeted protein degradation—results in potent cellular effects, including the induction of apoptosis and cell cycle arrest.[1][2]

The following sections detail quantitative data on its activity and provide protocols for key cell-based assays to measure its efficacy.

Data Presentation

The biological activity of (R)-CR8 has been quantified through various in vitro kinase and cell-based assays. The tables below summarize the half-maximal inhibitory concentration (IC50) values against various kinases and cell lines.

Table 1: (R)-CR8 In Vitro Kinase Inhibitory Activity

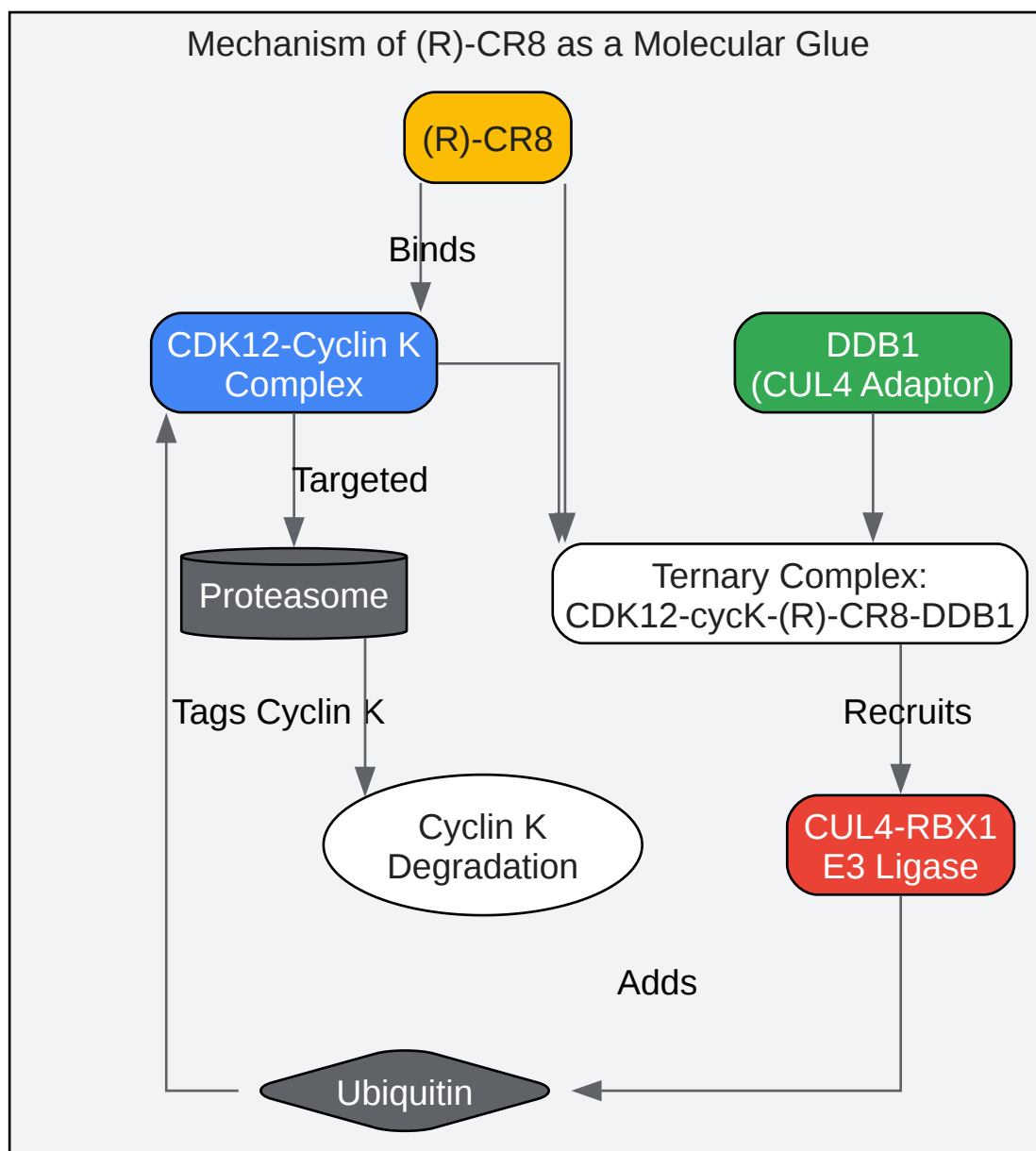
Target Kinase	IC50 (μM)	Reference
CDK2/cyclin E	0.041	[1]
CDK2/cyclin A	0.072	[1]
CDK1/cyclin B	0.09	[1]
CDK5/p25	0.11	[1]
CDK9/cyclin T	0.18	[1]
Casein Kinase 1 (CK1δ/ε)	0.4 - 0.6	[1]
CDK7/cyclin H	1.1	[1]

Table 2: (R)-CR8 Cellular Activity (IC50)

Cell Line	Cancer Type / Cell Type	IC50 (μM)	Assay Type	Reference
SH-SY5Y	Neuroblastoma	0.49	Apoptosis Induction	[1]
HEK293	Human Embryonic Kidney	0.56	Antiproliferative (MTS)	[1]
Various Neuroblastoma	Neuroblastoma	~0.4 (average)	Cell Death	[7]

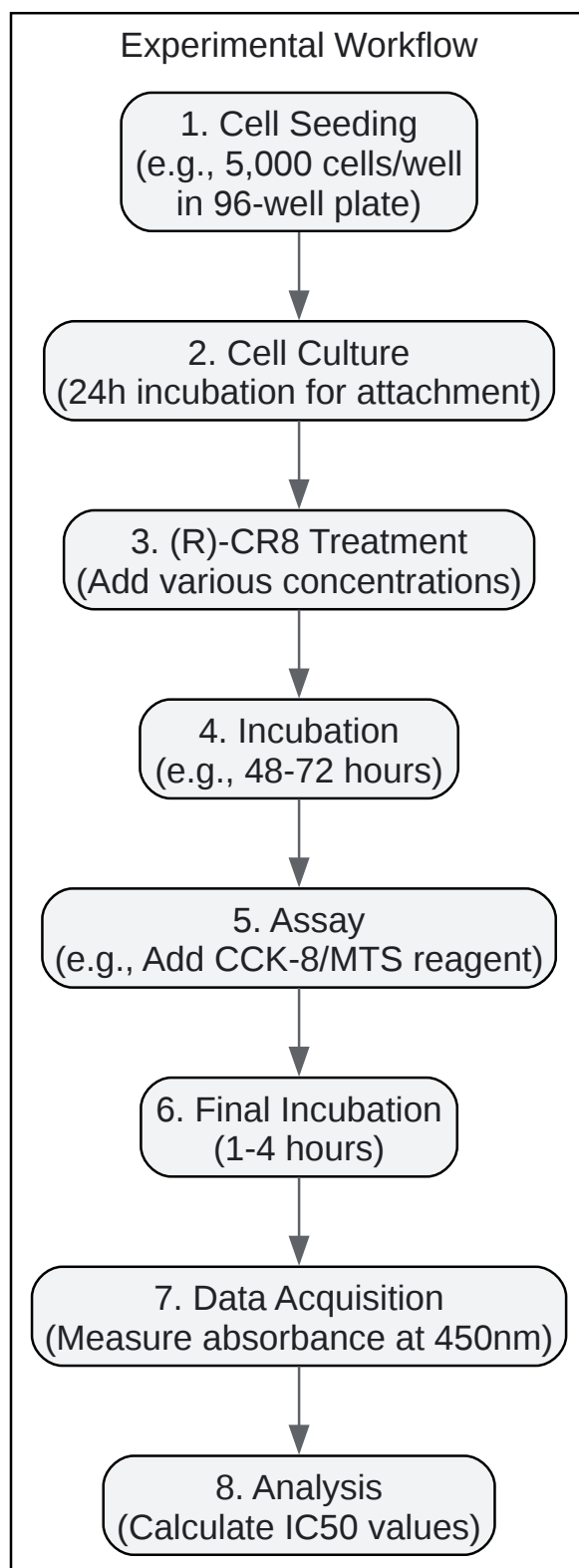
Signaling and Experimental Diagrams

The following diagrams illustrate the mechanism of action of (R)-CR8 and a typical experimental workflow for assessing its activity.



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Caption: Mechanism of (R)-CR8 as a molecular glue degrader of Cyclin K.



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Caption: General workflow for a cell viability assay using (R)-CR8.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assessment using CCK-8 Assay

This protocol provides a method to determine the number of viable cells in culture by measuring the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Target cell line (e.g., SH-SY5Y, HEK293)
- Complete cell culture medium
- **(R)-CR8 trihydrochloride** stock solution (e.g., 10 mM in DMSO)
- Sterile 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader capable of measuring absorbance at 450 nm
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Harvest cells during their logarithmic growth phase.
 - Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).
 - Seed 100 µL of the cell suspension (typically 5,000 cells/well) into each well of a 96-well plate.[\[11\]](#) Include wells for "medium only" (blank) and "cells + vehicle" (negative control).
 - Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.[\[9\]](#)

- (R)-CR8 Treatment:
 - Prepare serial dilutions of **(R)-CR8 trihydrochloride** in complete culture medium from your stock solution. A typical final concentration range might be 0.1 to 100 μM .^[1]
 - For the negative control wells, prepare a vehicle control (e.g., DMSO diluted to the same final concentration as in the highest (R)-CR8 treatment).
 - Carefully remove the medium from the wells and add 100 μL of the corresponding (R)-CR8 dilution or vehicle control.
 - Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).^[1]
- CCK-8 Reagent Addition and Measurement:
 - After the treatment incubation, add 10 μL of the CCK-8 solution directly to each well.^{[8][9]} Avoid introducing bubbles.
 - Incubate the plate for 1-4 hours at 37°C. The optimal incubation time can vary depending on the cell type and density.
 - Measure the absorbance at 450 nm using a microplate reader.^[9]
- Data Analysis:
 - Subtract the absorbance of the blank (medium only) from all other readings.
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells:
 - $\text{Cell Viability (\%)} = (\text{Absorbance of Treated Cells} / \text{Absorbance of Control Cells}) \times 100$
 - Plot the cell viability against the log of the (R)-CR8 concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Detection of Apoptosis via PARP Cleavage by Western Blot

(R)-CR8 is a known inducer of apoptosis, which can be monitored by observing the cleavage of Poly (ADP-ribose) polymerase (PARP).^[1] This protocol outlines the steps to detect cleaved PARP using Western blotting.

Materials:

- Target cell line cultured in 6-well plates
- **(R)-CR8 trihydrochloride**
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Rabbit anti-PARP, Rabbit anti-cleaved PARP, and a loading control (e.g., Rabbit anti-GAPDH or Mouse anti- β -actin)
- HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG)
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and allow them to attach overnight.
 - Treat cells with various concentrations of (R)-CR8 (e.g., 0.25, 1, 5, 10 μ M) and a vehicle control for a specified time (e.g., 48 hours).^[1]

- After treatment, wash the cells with ice-cold PBS and lyse them by adding 100-150 μ L of ice-cold RIPA buffer to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
- Protein Quantification:
 - Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
- SDS-PAGE and Western Blotting:
 - Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 μ g) per lane onto an SDS-PAGE gel.
 - Run the gel to separate the proteins by size.
 - Transfer the separated proteins from the gel to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against PARP or cleaved PARP (diluted in blocking buffer) overnight at 4°C. Also, probe a separate membrane or strip the first one for a loading control antibody.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.

- Detection and Analysis:
 - Apply the ECL substrate to the membrane according to the manufacturer's protocol.
 - Capture the chemiluminescent signal using an imaging system.
 - Analyze the bands. The appearance of an 89 kDa fragment (cleaved PARP) and a decrease in the 116 kDa full-length PARP band indicates apoptosis induction by (R)-CR8. Compare the intensity of the cleaved PARP band across different concentrations.

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